molecular formula C16H21F3O2 B13931524 2-Ethylhexyl 4-(trifluoromethyl)benzoate CAS No. 59986-40-2

2-Ethylhexyl 4-(trifluoromethyl)benzoate

Cat. No.: B13931524
CAS No.: 59986-40-2
M. Wt: 302.33 g/mol
InChI Key: HIHUOUKCDYVAST-UHFFFAOYSA-N
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Description

2-Ethylhexyl 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C16H21F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a trifluoromethyl group, and the carboxyl group is esterified with 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 4-(trifluoromethyl)benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethylhexyl 4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can then exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • 2-Ethylhexyl benzoate

Uniqueness

2-Ethylhexyl 4-(trifluoromethyl)benzoate is unique due to the presence of both the 2-ethylhexyl and trifluoromethyl groups. The 2-ethylhexyl group provides flexibility and enhances the compound’s solubility in organic solvents, while the trifluoromethyl group increases its stability and lipophilicity. These properties make it particularly useful in applications requiring high stability and solubility .

Properties

CAS No.

59986-40-2

Molecular Formula

C16H21F3O2

Molecular Weight

302.33 g/mol

IUPAC Name

2-ethylhexyl 4-(trifluoromethyl)benzoate

InChI

InChI=1S/C16H21F3O2/c1-3-5-6-12(4-2)11-21-15(20)13-7-9-14(10-8-13)16(17,18)19/h7-10,12H,3-6,11H2,1-2H3

InChI Key

HIHUOUKCDYVAST-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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